molecular formula C₁₀H₁₂N₂O₄ B014821 2,3'-ANHYDROTHYMIDINE CAS No. 15981-92-7

2,3'-ANHYDROTHYMIDINE

Cat. No.: B014821
CAS No.: 15981-92-7
M. Wt: 224.21 g/mol
InChI Key: JCSNHEYOIASGKU-UHFFFAOYSA-N
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Description

3-(hydroxymethyl)-8-methyl-2,3-dihydro-9H-2,5-methanopyrimido[2,1-b][1,5,3]dioxazepin-9-one is a complex organic compound with a unique structure that includes a pyrimido[2,1-b][1,5,3]dioxazepine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(hydroxymethyl)-8-methyl-2,3-dihydro-9H-2,5-methanopyrimido[2,1-b][1,5,3]dioxazepin-9-one typically involves multiple steps. One common method starts with thymidine, which undergoes a series of reactions including protection, oxidation, and cyclization to form the desired compound . The reaction conditions often involve the use of anhydrous solvents and low temperatures to ensure the stability of intermediates .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring the purity of intermediates, and implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(hydroxymethyl)-8-methyl-2,3-dihydro-9H-2,5-methanopyrimido[2,1-b][1,5,3]dioxazepin-9-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while reduction could lead to a more saturated ring system .

Scientific Research Applications

Comparison with Similar Compounds

Properties

IUPAC Name

10-(hydroxymethyl)-4-methyl-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4/c1-5-3-12-8-2-6(7(4-13)15-8)16-10(12)11-9(5)14/h3,6-8,13H,2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCSNHEYOIASGKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3CC(C(O3)CO)OC2=NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00936178
Record name 3-(Hydroxymethyl)-8-methyl-2,3-dihydro-5H,9H-2,5-methanopyrimido[2,1-b][1,5,3]dioxazepin-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00936178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>33.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24783474
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

15981-92-7
Record name NSC144601
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144601
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(Hydroxymethyl)-8-methyl-2,3-dihydro-5H,9H-2,5-methanopyrimido[2,1-b][1,5,3]dioxazepin-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00936178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3'-ANHYDROTHYMIDINE
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2,3'-ANHYDROTHYMIDINE
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2,3'-ANHYDROTHYMIDINE
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2,3'-ANHYDROTHYMIDINE
Reactant of Route 5
2,3'-ANHYDROTHYMIDINE
Reactant of Route 6
2,3'-ANHYDROTHYMIDINE
Customer
Q & A

Q1: What is the significance of 2,3'-anhydrothymidine in nucleoside chemistry?

A1: this compound serves as a crucial synthetic intermediate in nucleoside chemistry. Its strained three-membered epoxide ring makes it highly reactive towards nucleophiles, enabling the introduction of various substituents at the 3'-position of the deoxyribose sugar. This characteristic is widely exploited to synthesize therapeutically important nucleoside analogs, including the anti-HIV drug, 3'-azido-3'-deoxythymidine (AZT). [, , ]

Q2: Can you elaborate on the synthesis of AZT from this compound?

A2: AZT synthesis involves reacting this compound with sodium azide (NaN3) in a polar aprotic solvent like dimethylformamide (DMF). [] The azide ion (N3-) acts as a nucleophile, attacking the less hindered carbon of the epoxide ring, leading to ring opening and formation of the 3'-azido-3'-deoxythymidine (AZT) with inversion of configuration at the 3'-position. [, , ]

Q3: Are there alternative nucleophiles besides azide that can react with this compound?

A3: Yes, various other nucleophiles besides azide can react with this compound. Examples include:

  • Thioacetic acid: Leads to the formation of 3'-S-acetyl-3'-thiothymidine, a key intermediate in synthesizing 3',5'-dithiothymidine. []
  • O,O-disubstituted phosphorodithioic acids: Yields thymidine 3′-S-phosphorodithioate and dithymidine-3′-S-phosphorodithioate, valuable compounds in nucleotide chemistry. []
  • Methyl mercaptan anion: Opens the epoxide ring to give the 3′-methylthio derivative, a precursor to 3′-(methylsulfinyl)-3′-deoxythymidine and its sulfone analog. []
  • Triethylammonium salts of tetrazole or 5-substituted tetrazoles: Reacts with 5′-O-benzoyl-2,3′-anhydrothymidine to yield 5′-O-benzoyl-3′-(tetrazole-2”-yl)-3′-deoxythymidine and its 5”-substituted derivatives, which can be further modified to yield 3′-(tetrazole-2”-yl)-3′-deoxythymidine and its 5”-derivatives. []

Q4: How does the structure of this compound influence its reactivity?

A4: The reactivity of this compound stems from the inherent ring strain within its 2,3'-epoxy ring. This strain makes the ring susceptible to nucleophilic attack, primarily at the less sterically hindered 3'-carbon. [, , ]

Q5: What are some challenges associated with synthesizing this compound?

A5: Synthesizing this compound can be challenging due to the potential for side reactions, such as the formation of 2,5'-anhydro-1-(2-deoxy---threo-pentofuranosyl)thymine. [] Additionally, optimizing reaction conditions to favor the desired 2,3'-anhydro product over other possible isomers requires careful consideration. [, , , , ]

Q6: How is this compound typically synthesized?

A6: Several methods have been developed for the synthesis of this compound:

  • DBU-mediated cyclization: Treatment of 5′-O-tritylthymidine with perfluorobutanesulfonyl fluoride and DBU in toluene yields 5′-O-trityl-2,3′-anhydrothymidine. []
  • Thermal or base-promoted conversion: Heating or treating 5′-O-TBDMS-3′-O-(1H-imidazole-1-thiocarbonyl)thymidine with a base results in the formation of 5′-O-TBDMS-2,3′-anhydro-thymidine. [, ]
  • Mitsunobu reaction: Direct conversion of thymidine to 2,3′-anhydrothymidine can be achieved using the Mitsunobu reaction. []
  • Diphenyl sulphite mediated conversion: Heating thymidine with diphenyl sulphite in dimethylacetamide also leads to the formation of 2,3′-anhydrothymidine. [, ]

Q7: What is the role of protecting groups in the synthesis of this compound and its derivatives?

A7: Protecting groups, such as benzoyl, tosyl, trityl, and TBDMS, are often employed in the synthesis of this compound and its derivatives to prevent unwanted side reactions at the 5′-hydroxyl group. [, , , , , ] They are strategically chosen based on their compatibility with reaction conditions and ease of removal after the desired transformations are complete.

Q8: Has the crystal structure of this compound or its derivatives been determined?

A8: Yes, the crystal structure of 5′-O-tosyl-2,3′-anhydrothymidine has been determined. The crystal belongs to the triclinic system, space group P1. The analysis revealed the absence of intermolecular hydrogen bonds and a 32.23° angle between the benzene ring and pyrimidine planes. []

Q9: What are the potential applications of 3′-deoxy-3′-[18F]fluorothymidine ([18F]FLT) derived from this compound?

A9: [18F]FLT, synthesized from this compound, is a radiotracer used in positron emission tomography (PET) to image cellular proliferation. This is particularly relevant in oncology, where it shows promise for diagnosing and evaluating tumor response to therapy. [, , ]

Q10: What are some of the challenges in synthesizing and using [18F]FLT?

A10: Synthesizing [18F]FLT can be challenging due to the need for specialized equipment and expertise in radiochemistry. Low synthesis yields and limited repetition rates have also hindered its widespread clinical application. [, , ]

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